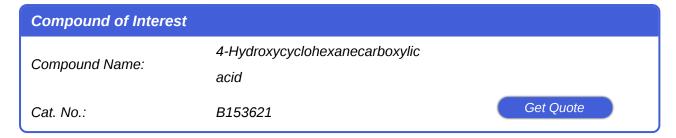


Application Notes and Protocols: 4-Hydroxycyclohexanecarboxylic Acid in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **4-hydroxycyclohexanecarboxylic acid** as a versatile building block in organic synthesis, with a focus on its application in drug discovery and polymer chemistry.

Introduction

4-Hydroxycyclohexanecarboxylic acid is a bifunctional cycloaliphatic molecule possessing both a hydroxyl and a carboxylic acid group.[1] This unique combination of functional groups, along with the stereochemical possibilities of the cyclohexane ring (cis and trans isomers), makes it a valuable starting material and scaffold for the synthesis of a diverse range of complex organic molecules. Its rigid cyclohexane core is particularly useful for creating conformationally constrained molecules, a desirable feature in the design of potent and selective pharmaceuticals.[2][3] The trans-isomer, in particular, is a key intermediate in the synthesis of various active pharmaceutical ingredients.[2]

Applications in Pharmaceutical Synthesis

trans-**4-Hydroxycyclohexanecarboxylic acid** serves as a crucial starting material for the synthesis of key intermediates used in the development of targeted therapies, including Janus







kinase (JAK) inhibitors and Threonine Tyrosine Kinase (TTK) inhibitors.

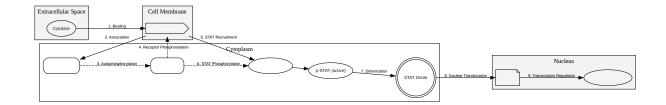
2.1. Building Block for Janus Kinase (JAK) 1-Selective Inhibitors

Janus kinases are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases. Selective inhibition of JAK1 is a promising therapeutic strategy.[4] Benzimidazole-based compounds have been identified as potent and selective JAK1 inhibitors, and the incorporation of a 4-hydroxycyclohexyl moiety has been shown to enhance membrane permeability.

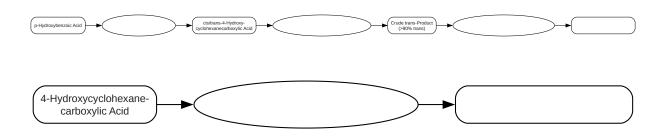
Signaling Pathway

The JAK1 signaling pathway is initiated by cytokine binding to its receptor, leading to the autophosphorylation and activation of JAK1. Activated JAK1 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAK1, dimerize, and translocate to the nucleus to regulate gene expression.









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